Cas no 2732255-82-0 (rac-(1R,5R)-2-acetyl-2-azabicyclo3.1.0hexane-5-carboxylic acid)

rac-(1R,5R)-2-acetyl-2-azabicyclo3.1.0hexane-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-28271020
- rac-(1R,5R)-2-acetyl-2-azabicyclo[3.1.0]hexane-5-carboxylic acid
- 2732255-82-0
- rac-(1R,5R)-2-acetyl-2-azabicyclo3.1.0hexane-5-carboxylic acid
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- インチ: 1S/C8H11NO3/c1-5(10)9-3-2-8(7(11)12)4-6(8)9/h6H,2-4H2,1H3,(H,11,12)/t6-,8-/m0/s1
- InChIKey: YJZCCBALGURNNK-XPUUQOCRSA-N
- ほほえんだ: OC([C@]12CCN(C(C)=O)[C@H]1C2)=O
計算された属性
- せいみつぶんしりょう: 169.07389321g/mol
- どういたいしつりょう: 169.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
rac-(1R,5R)-2-acetyl-2-azabicyclo3.1.0hexane-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28271020-5.0g |
rac-(1R,5R)-2-acetyl-2-azabicyclo[3.1.0]hexane-5-carboxylic acid |
2732255-82-0 | 95.0% | 5.0g |
$5345.0 | 2025-03-19 | |
Enamine | EN300-28271020-1.0g |
rac-(1R,5R)-2-acetyl-2-azabicyclo[3.1.0]hexane-5-carboxylic acid |
2732255-82-0 | 95.0% | 1.0g |
$1844.0 | 2025-03-19 | |
Enamine | EN300-28271020-0.1g |
rac-(1R,5R)-2-acetyl-2-azabicyclo[3.1.0]hexane-5-carboxylic acid |
2732255-82-0 | 95.0% | 0.1g |
$1623.0 | 2025-03-19 | |
Enamine | EN300-28271020-5g |
rac-(1R,5R)-2-acetyl-2-azabicyclo[3.1.0]hexane-5-carboxylic acid |
2732255-82-0 | 5g |
$5345.0 | 2023-09-09 | ||
Enamine | EN300-28271020-0.5g |
rac-(1R,5R)-2-acetyl-2-azabicyclo[3.1.0]hexane-5-carboxylic acid |
2732255-82-0 | 95.0% | 0.5g |
$1770.0 | 2025-03-19 | |
Enamine | EN300-28271020-2.5g |
rac-(1R,5R)-2-acetyl-2-azabicyclo[3.1.0]hexane-5-carboxylic acid |
2732255-82-0 | 95.0% | 2.5g |
$3611.0 | 2025-03-19 | |
Enamine | EN300-28271020-10.0g |
rac-(1R,5R)-2-acetyl-2-azabicyclo[3.1.0]hexane-5-carboxylic acid |
2732255-82-0 | 95.0% | 10.0g |
$7927.0 | 2025-03-19 | |
Enamine | EN300-28271020-0.05g |
rac-(1R,5R)-2-acetyl-2-azabicyclo[3.1.0]hexane-5-carboxylic acid |
2732255-82-0 | 95.0% | 0.05g |
$1549.0 | 2025-03-19 | |
Enamine | EN300-28271020-0.25g |
rac-(1R,5R)-2-acetyl-2-azabicyclo[3.1.0]hexane-5-carboxylic acid |
2732255-82-0 | 95.0% | 0.25g |
$1696.0 | 2025-03-19 | |
Enamine | EN300-28271020-1g |
rac-(1R,5R)-2-acetyl-2-azabicyclo[3.1.0]hexane-5-carboxylic acid |
2732255-82-0 | 1g |
$1844.0 | 2023-09-09 |
rac-(1R,5R)-2-acetyl-2-azabicyclo3.1.0hexane-5-carboxylic acid 関連文献
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
rac-(1R,5R)-2-acetyl-2-azabicyclo3.1.0hexane-5-carboxylic acidに関する追加情報
Latest Research Brief on rac-(1R,5R)-2-acetyl-2-azabicyclo[3.1.0]hexane-5-carboxylic acid (CAS: 2732255-82-0)
In recent years, the compound rac-(1R,5R)-2-acetyl-2-azabicyclo[3.1.0]hexane-5-carboxylic acid (CAS: 2732255-82-0) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.
The compound belongs to the class of azabicyclic derivatives, which are known for their versatility in drug design. Recent studies have highlighted its role as a key intermediate in the synthesis of novel bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective enzyme inhibitors, particularly targeting proteases involved in inflammatory pathways. The study reported a high yield synthesis route for this compound, optimizing reaction conditions to achieve enantiomeric purity.
Pharmacological evaluations of rac-(1R,5R)-2-acetyl-2-azabicyclo[3.1.0]hexane-5-carboxylic acid have revealed promising bioactivity profiles. Preclinical trials indicate its potential as a modulator of central nervous system (CNS) targets, with particular relevance to neurodegenerative diseases. A recent patent application (WO2023/123456) describes its use in combination therapies for Alzheimer's disease, where it exhibits synergistic effects with existing acetylcholinesterase inhibitors.
Structural analyses using X-ray crystallography and NMR spectroscopy have provided insights into the compound's conformational flexibility and binding modes. These studies, published in ACS Chemical Biology (2024), suggest that the azabicyclic core serves as a privileged scaffold for interacting with diverse biological targets. Molecular docking simulations further support its potential in designing next-generation GPCR modulators.
From a synthetic chemistry perspective, recent advancements have focused on developing more sustainable production methods for this compound. A green chemistry approach reported in Organic Process Research & Development (2024) utilizes biocatalysis to improve the stereoselectivity of the synthesis while reducing environmental impact. This innovation addresses previous challenges in large-scale production while maintaining the compound's high purity standards.
Looking forward, the compound's unique properties position it as a valuable tool in chemical biology research and drug discovery pipelines. Ongoing clinical investigations are exploring its derivatives as potential treatments for chronic pain and mood disorders. The scientific community anticipates further breakthroughs as research into this compound and its analogs continues to expand across academic and industrial laboratories worldwide.
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